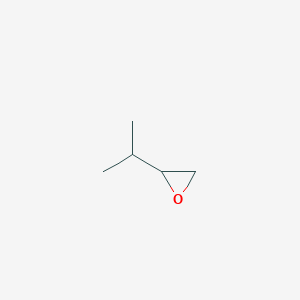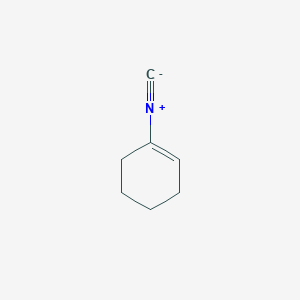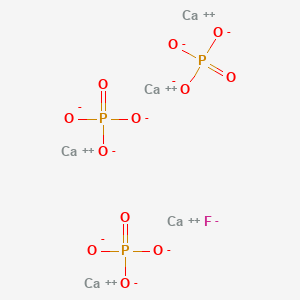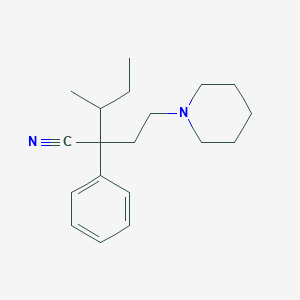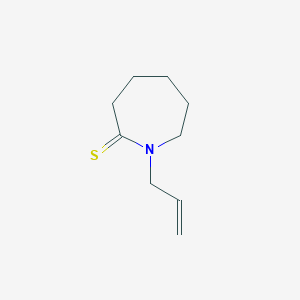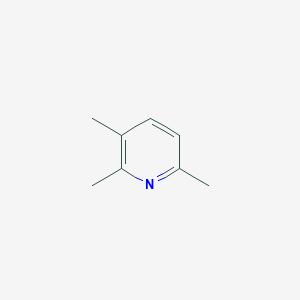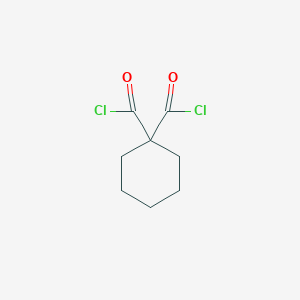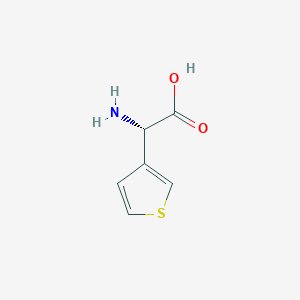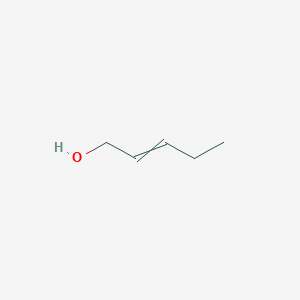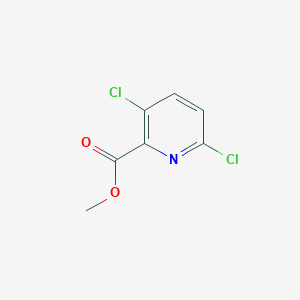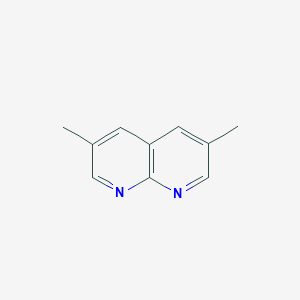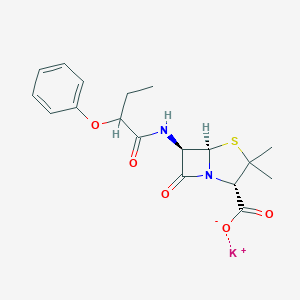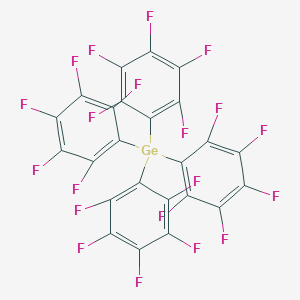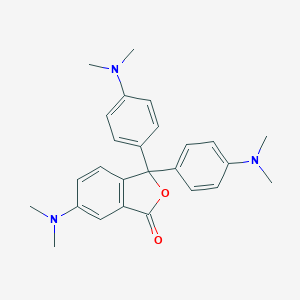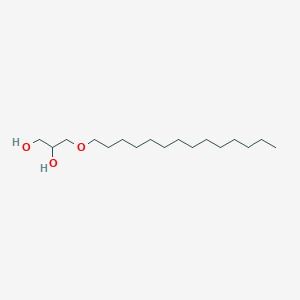
Myristyl glyceryl ether
Vue d'ensemble
Description
Myristyl glyceryl ether is a synthetic compound that is widely used in the cosmetic industry due to its emollient properties. This compound is also used in scientific research due to its unique properties, which make it an ideal candidate for a wide range of applications.
Applications De Recherche Scientifique
1. Biofuel and Diesel Engine Performance
Myristyl glyceryl ether and related glyceryl ethers have been studied for their potential applications in biofuel and diesel engines. Research shows that blending glyceryl ethers with diesel fuel can impact combustion characteristics and efficiencies positively. For example, a study found that diesel–glycerol ether blends can be burned without significant impact on combustion characteristics while offering benefits in terms of NOx-particulate matter trade-offs at the exhaust. This suggests a potential for glyceryl ethers in improving the environmental performance of diesel engines (Beatrice et al., 2015).
2. Pharmaceutical and Cosmetic Applications
In pharmaceutical and cosmetic applications, myristyl glyceryl ether and similar compounds have been assessed for safety and efficacy. A study focusing on alkyl glyceryl ethers, used mostly as skin-conditioning agents in cosmetics, reviewed animal toxicity and clinical data, concluding these compounds are safe in current usage practices and concentrations (Johnson et al., 2013).
Propriétés
Numéro CAS |
1561-06-4 |
|---|---|
Nom du produit |
Myristyl glyceryl ether |
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
3-tetradecoxypropane-1,2-diol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3 |
Clé InChI |
JSSKAZULTFHXBH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CO)O |
Autres numéros CAS |
1561-06-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


